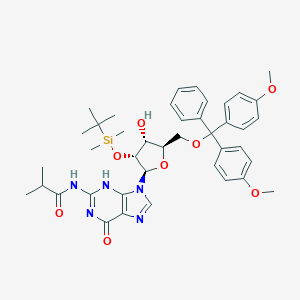

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine

Beschreibung

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCNKJFOIJGYRG-CJEGOSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N5O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472584 | |

| Record name | 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81279-39-2 | |

| Record name | 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N²-benzoyl-guanosine, a critical building block in the chemical synthesis of oligonucleotides. This document details its chemical properties, provides hypothetical yet representative experimental protocols for its synthesis and purification, and illustrates its role in automated DNA/RNA synthesis.

Core Chemical Structure and Properties

5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine is a modified guanosine (B1672433) nucleoside extensively protected for use in solid-phase oligonucleotide synthesis. The protecting groups serve distinct functions:

-

5'-O-DMT (Dimethoxytrityl): An acid-labile group protecting the 5'-hydroxyl. Its removal allows for the stepwise addition of subsequent nucleotides in the 3' to 5' direction of synthesis. Its hydrophobicity also aids in purification.

-

2'-O-TBDMS (tert-butyldimethylsilyl): A base-labile silyl (B83357) ether protecting the 2'-hydroxyl group. This is crucial for RNA synthesis to prevent isomerization and side reactions at this position. For DNA synthesis, this position is a hydrogen.

-

N²-Benzoyl (Bz): A base-labile amide protecting the exocyclic amine of the guanine (B1146940) base. This prevents unwanted side reactions during the phosphoramidite (B1245037) coupling steps.

The systematic name for this compound is N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[tert-butyl(dimethyl)silyl]guanosine.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 109464-23-5 (for the 2'-deoxy analog, N²-Benzoyl-5'-O-DMT-2'-deoxyguanosine) | [1] |

| Molecular Formula | C₄₄H₄₉N₅O₇Si (for the related N-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine) | [2] |

| Molecular Weight | ~788 g/mol (calculated for the guanosine derivative) | [2] |

| Purity (typical) | ≥95% | [3] |

| Appearance | White to off-white foam or powder | |

| Storage Conditions | -20°C, protect from light and moisture |

Synthetic Workflow

The synthesis of 5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine is a multi-step process involving the sequential protection of the different functional groups of the guanosine nucleoside. The overall workflow is depicted below.

Caption: Synthetic pathway for 5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine.

Experimental Protocols

The following are detailed, representative methodologies for the key synthetic and purification steps.

Synthesis of N²-Benzoyl-Guanosine

This procedure involves the transient protection of the hydroxyl groups with trimethylsilyl (B98337) chloride, followed by benzoylation of the exocyclic amine.

-

Transient Silylation: Co-evaporate guanosine with anhydrous pyridine (B92270) and then dissolve in dry pyridine. Add trimethylchlorosilane and stir for 1-2 hours at room temperature.[4]

-

Benzoylation: Cool the mixture to 0°C and add benzoyl chloride dropwise. Allow the reaction to stir for 2-4 hours.[4]

-

Deprotection of Hydroxyls: Quench the reaction with water, followed by the addition of aqueous ammonia (B1221849) to remove the silyl protecting groups.[4]

-

Purification: Partition the reaction mixture between dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate. The product can be purified by silica (B1680970) gel chromatography.[4]

Synthesis of 5'-O-DMT-N²-Benzoyl-Guanosine

This step selectively protects the 5'-hydroxyl group.

-

Drying: Dry N²-Benzoyl-Guanosine by co-evaporation with anhydrous pyridine.

-

Tritylation: Dissolve the dried starting material in anhydrous pyridine and cool to 0°C. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions and stir for several hours.[5]

-

Quenching and Work-up: Quench the reaction with methanol (B129727). Concentrate the mixture and partition between a suitable organic solvent (e.g., dichloromethane) and aqueous sodium bicarbonate.[5]

-

Purification: Purify the product by silica gel chromatography, eluting with a gradient of methanol in dichloromethane containing a small amount of triethylamine (B128534) to prevent detritylation.[5]

Synthesis of 5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine

This is a selective silylation of the 2'-hydroxyl group.

-

Drying: Co-evaporate 5'-O-DMT-N²-Benzoyl-Guanosine with anhydrous pyridine and then dissolve in anhydrous tetrahydrofuran (B95107) (THF).

-

Silylation: Add N,N-diisopropylethylamine (DIPEA) and tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is typically stirred for 24 hours at room temperature.[6] An organocatalyst can be used to improve the selectivity for the 2'-position.[6][7]

-

Quenching and Work-up: Quench the reaction with methanol and evaporate the solvents. Redissolve the residue in an organic solvent and wash with aqueous sodium bicarbonate and brine.

-

Purification: The desired 2'-O-TBDMS isomer is separated from the 3'-O-TBDMS isomer and any di-silylated product by silica gel chromatography.

Purification and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.

-

Column: A reverse-phase C18 column is typically used.[6]

-

Mobile Phase: A binary gradient of a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) is employed.

-

Detection: UV detection at 254 nm is suitable for nucleosides.[8][9]

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and monitor the retention time. The purity is determined by the relative area of the product peak.

Application in Oligonucleotide Synthesis

5'-O-DMT-2'-O-TBDMS-N²-Benzoyl-Guanosine is typically converted to its 3'-phosphoramidite derivative to be used in automated solid-phase oligonucleotide synthesis. The logical workflow for its incorporation into a growing oligonucleotide chain is as follows:

Caption: Role in the solid-phase oligonucleotide synthesis cycle.

This protected guanosine derivative, as a phosphoramidite, is a key reagent in the "Coupling" step. After the synthesis is complete, a final deprotection step removes the benzoyl, TBDMS, and other protecting groups from the oligonucleotide, which is then cleaved from the solid support and purified.

References

- 1. scbt.com [scbt.com]

- 2. N-Benzoyl-5'-O-(bis(4-methoxyphenyl)(phenyl)methyl)-2'-O-(tert-butyl(dimethyl)silyl)adenosine | C44H49N5O7Si | CID 13871229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 5'-O-DMT-2'-O-TBS Mononucleosides Using an Organic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine: Properties and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine, a critical building block in the chemical synthesis of RNA. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Core Properties of this compound

This compound is a modified guanosine (B1672433) nucleoside that is extensively used in solid-phase oligonucleotide synthesis. The protecting groups, 5'-O-Dimethoxytrityl (DMT), 2'-O-isobutyryl (iBu), and N-benzoyl (Bz), are crucial for directing the chemical reactions during the stepwise assembly of an RNA strand. The DMT group protects the 5'-hydroxyl, allowing for its removal to enable chain extension. The iBu group protects the 2'-hydroxyl to prevent unwanted side reactions and branching, and the Bz group protects the exocyclic amine of the guanine (B1146940) base.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₄₁H₅₁N₅O₈Si |

| Molecular Weight | 769.96 g/mol |

| CAS Number | 81279-39-2 |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents such as acetonitrile, dichloromethane, and dimethyl sulfoxide (B87167) (DMSO). A suspended solution of 2.5 mg/mL can be prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline with the aid of ultrasonication.[] |

| Storage Conditions | Store at -20°C for short-term and -80°C for long-term storage, protected from light.[] |

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(isobutyryloxy)-3-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide |

| InChI Key | JMCNKJFOIJGYRG-CJEGOSRCSA-N |

| SMILES | CC(C)C(=O)O[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1 |

Chemical Structure

The following diagram illustrates the chemical structure of this compound, highlighting the key protecting groups.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this protected nucleoside is a multi-step process that involves the sequential addition of the protecting groups to the guanosine nucleoside. While a specific, detailed protocol is proprietary to various manufacturers, a general representative synthesis is outlined below, based on established methodologies for nucleoside protection.

Materials:

-

N²-Benzoyl-guanosine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (B92270) (anhydrous)

-

Isobutyric anhydride (B1165640)

-

N,N-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (TEA)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

5'-O-DMT Protection:

-

N²-Benzoyl-guanosine is co-evaporated with anhydrous pyridine to remove residual water.

-

The dried nucleoside is dissolved in anhydrous pyridine.

-

DMT-Cl is added portion-wise at 0°C with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with methanol (B129727) and the solvent is removed under reduced pressure.

-

The residue is dissolved in DCM and washed with aqueous sodium bicarbonate and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield 5'-O-DMT-N²-benzoyl-guanosine.

-

-

2'-O-Acylation:

-

5'-O-DMT-N²-benzoyl-guanosine is dissolved in anhydrous pyridine.

-

Isobutyric anhydride and a catalytic amount of DMAP are added.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with DCM.

-

The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.

-

The final product, this compound, is purified by silica gel column chromatography.

-

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a key reagent in the automated solid-phase synthesis of RNA oligonucleotides using the phosphoramidite (B1245037) method. The synthesis cycle involves four main steps, which are repeated to build the RNA chain in the 3' to 5' direction.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

This compound-3'-O-(N,N-diisopropyl) phosphoramidite.

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

-

Deblocking solution (e.g., 3% trichloroacetic acid in DCM).

-

Capping solution (e.g., acetic anhydride and N-methylimidazole).

-

Oxidizing solution (e.g., iodine in THF/water/pyridine).

-

Acetonitrile (anhydrous).

Procedure (One Synthesis Cycle):

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support using the deblocking solution. This exposes a free 5'-hydroxyl group for the next coupling step.

-

Coupling: The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in the final product.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

These four steps are repeated for each nucleotide to be added to the sequence. After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step, typically using a mixture of aqueous ammonia (B1221849) and methylamine. The crude oligonucleotide is then purified, most commonly by HPLC or polyacrylamide gel electrophoresis (PAGE).

Workflow and Signaling Pathways

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

Caption: Solid-phase RNA oligonucleotide synthesis cycle.

References

Synthesis of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthetic Strategy Overview

The synthesis of the target phosphoramidite (B1245037) requires a carefully orchestrated sequence of protection and phosphitylation steps. The proposed strategy involves the following key transformations:

-

Selective N2-Benzoylation of Guanosine (B1672433): The exocyclic amine of the guanine (B1146940) base is first protected with a benzoyl (Bz) group. This is a critical step to prevent side reactions in subsequent steps. A transient protection strategy using trimethylsilyl (B98337) chloride (TMS-Cl) is employed to direct the acylation to the desired position.

-

Orthogonal Protection of 3'- and 5'-Hydroxyl Groups: To enable selective modification of the 2'-hydroxyl group, the 3'- and 5'-hydroxyls are simultaneously protected with a bulky disiloxane (B77578) group, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDS-Cl).

-

Regioselective 2'-O-Isobutyrylation: The free 2'-hydroxyl group is then acylated using isobutyric anhydride (B1165640) to introduce the isobutyryl (iBu) protecting group.

-

Selective Deprotection of the 3'- and 5'-Hydroxyls: The TIPDS protecting group is selectively removed to liberate the 3'- and 5'-hydroxyl groups for the subsequent steps.

-

5'-O-DMT Protection: The primary 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is essential for purification and for automated oligonucleotide synthesis.

-

3'-O-Phosphitylation: Finally, the 3'-hydroxyl group is phosphitylated to introduce the reactive phosphoramidite moiety, yielding the target molecule.

This synthetic approach is illustrated in the workflow diagram below.

Quantitative Data Summary

The following tables summarize the estimated quantitative data for each step of the synthesis, based on typical yields and reaction conditions reported for analogous transformations in the literature.

Table 1: Reagents and Estimated Yields for Protecting Group Manipulations

| Step | Starting Material | Key Reagents | Solvent | Estimated Reaction Time | Estimated Yield |

| 1. N2-Benzoylation | Guanosine | Trimethylsilyl chloride, Benzoyl chloride | Pyridine (B92270) | 4-6 hours | 75-85% |

| 2. 3',5'-OH Protection | N2-Bz-Guanosine | 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl) | Pyridine | 3-5 hours | 80-90% |

| 3. 2'-O-Isobutyrylation | 3',5'-O-TIPDS-N2-Bz-Guanosine | Isobutyric anhydride, DMAP, Pyridine | Dichloromethane (B109758) | 12-16 hours | 70-80% |

| 4. 3',5'-OH Deprotection | 2'-O-iBu-3',5'-O-TIPDS-N2-Bz-Guanosine | Tetra-n-butylammonium fluoride (B91410) (TBAF) | THF | 2-4 hours | 85-95% |

| 5. 5'-O-DMT Protection | 2'-O-iBu-N2-Bz-Guanosine | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Pyridine | 2-4 hours | 80-90% |

Table 2: Reagents and Estimated Yields for Phosphitylation

| Step | Starting Material | Key Reagents | Solvent | Estimated Reaction Time | Estimated Yield |

| 6. 3'-Phosphitylation | 5'-O-DMT-2'-O-iBu-N2-Bz-Guanosine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) | Dichloromethane | 2-3 hours | 85-95% |

Detailed Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis. These protocols are adapted from established procedures for similar nucleoside modifications.

Protocol 1: Synthesis of N2-Benzoyl-Guanosine

This protocol utilizes a transient protection strategy to achieve selective N2-acylation.

-

Drying: Guanosine (1 equivalent) is dried by co-evaporation with anhydrous pyridine (3 x volume) and then kept under high vacuum for several hours.

-

Transient Silylation: The dried guanosine is dissolved in anhydrous pyridine. Trimethylsilyl chloride (TMS-Cl, 4-5 equivalents) is added dropwise at room temperature, and the mixture is stirred for 2-3 hours.

-

Benzoylation: The reaction mixture is cooled to 0°C, and benzoyl chloride (1.5-2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-3 hours.

-

Workup: The reaction is quenched by the slow addition of water. After stirring for 30 minutes, concentrated aqueous ammonia is added to remove any O6-benzoyl groups.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane to afford N2-benzoyl-guanosine.

Protocol 2: Synthesis of 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)-N2-benzoyl-guanosine

-

Drying: N2-benzoyl-guanosine (1 equivalent) is dried by co-evaporation with anhydrous pyridine.

-

Reaction: The dried nucleoside is dissolved in anhydrous pyridine, and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl, 1.1 equivalents) is added. The reaction is stirred at room temperature for 3-5 hours.

-

Workup and Purification: The reaction is quenched with methanol, and the solvent is evaporated. The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by silica gel chromatography.

Protocol 3: Synthesis of 2'-O-Isobutyryl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-N2-benzoyl-guanosine

-

Reaction Setup: 3',5'-O-TIPDS-N2-benzoyl-guanosine (1 equivalent) is dissolved in a mixture of anhydrous pyridine and dichloromethane. 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) is added.

-

Acylation: Isobutyric anhydride (2-3 equivalents) is added, and the reaction is stirred at room temperature for 12-16 hours.

-

Workup and Purification: The reaction is quenched with methanol and concentrated. The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried, filtered, and concentrated. The product is purified by silica gel chromatography.

Protocol 4: Synthesis of 2'-O-Isobutyryl-N2-benzoyl-guanosine

-

Deprotection: The 2'-O-isobutyryl-3',5'-O-TIPDS-N2-benzoyl-guanosine (1 equivalent) is dissolved in anhydrous tetrahydrofuran (B95107) (THF). A 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (2.2 equivalents) is added, and the reaction is stirred at room temperature for 2-4 hours.

-

Workup and Purification: The reaction is concentrated, and the residue is purified by silica gel chromatography to yield the diol.

Protocol 5: Synthesis of 5'-O-DMT-2'-O-isobutyryl-N2-benzoyl-guanosine

-

Drying: 2'-O-Isobutyryl-N2-benzoyl-guanosine (1 equivalent) is dried by co-evaporation with anhydrous pyridine.

-

Tritylation: The dried nucleoside is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1-1.2 equivalents) is added in portions at room temperature. The reaction is stirred for 2-4 hours.

-

Workup and Purification: The reaction is quenched with methanol, and the solvent is evaporated. The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate. The organic layer is dried, filtered, and concentrated. The product is purified by silica gel chromatography.

Protocol 6: Synthesis of this compound phosphoramidite

This final step introduces the reactive phosphoramidite moiety.

-

Reaction Setup: The 5'-O-DMT-2'-O-isobutyryl-N2-benzoyl-guanosine (1 equivalent) is dried under high vacuum and dissolved in anhydrous dichloromethane under an argon atmosphere. N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) is added.

-

Phosphitylation: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) is added dropwise at room temperature. The reaction is stirred for 2-3 hours.

-

Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by precipitation from a cold non-polar solvent (e.g., hexane (B92381) or heptane) or by flash chromatography on silica gel pre-treated with triethylamine. The final product should be stored under an inert atmosphere at low temperature.

Conclusion

This technical guide presents a detailed, albeit proposed, synthetic route for this compound phosphoramidite. The strategy relies on a series of well-established protection and modification reactions for nucleosides. While the specific combination of protecting groups may require some optimization of reaction conditions in a laboratory setting, the provided protocols and data serve as a robust framework for researchers and professionals in the field of oligonucleotide synthesis and drug development. Careful monitoring of each step by appropriate analytical techniques (e.g., TLC, NMR, and Mass Spectrometry) is crucial for a successful synthesis.

function of isobutyryl (iBu) protecting group in RNA synthesis

An In-depth Technical Guide on the Function of the Isobutyryl (iBu) Protecting Group in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isobutyryl (iBu) protecting group's role in solid-phase RNA synthesis. It details its chemical properties, applications, and the various protocols for its removal, offering a comparative analysis with other commonly used protecting groups.

The Critical Role of Protecting Groups in RNA Synthesis

The chemical synthesis of RNA is a stepwise process that relies on the sequential addition of ribonucleoside phosphoramidites to a growing oligonucleotide chain on a solid support.[][2] Due to the reactive nature of the functional groups on the nucleobases and the ribose sugar, protecting groups are essential to prevent unwanted side reactions during synthesis.[3] The exocyclic amino groups of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C) are particularly susceptible to modification and are therefore protected, typically with acyl groups.[3] The isobutyryl (iBu) group is a standard choice for this purpose, especially for guanosine.[4]

The Isobutyryl (iBu) Protecting Group: A Stalwart in RNA Synthesis

The isobutyryl group is a simple yet robust acyl protecting group used to mask the exocyclic amine of guanine (B1146940) (N2) and, in some cases, adenine (B156593) (N6) and cytosine (N4) during RNA synthesis.[2][4] Its primary function is to prevent modifications of the exocyclic amines during the phosphoramidite (B1245037) coupling and oxidation steps of solid-phase synthesis.[3]

The iBu group is known for its stability under the standard conditions of oligonucleotide synthesis, including the acidic detritylation step.[5] However, this stability necessitates relatively harsh conditions for its removal, which is a critical consideration in the overall synthesis strategy.[6]

Deprotection of the Isobutyryl Group: Protocols and Considerations

The removal of the iBu group is a crucial step in obtaining the final, functional RNA molecule. The choice of deprotection method depends on the overall protecting group strategy and the sensitivity of the oligonucleotide to harsh chemical treatments.

Standard Deprotection Protocol

The traditional method for removing the iBu group involves treatment with aqueous ammonium (B1175870) hydroxide (B78521) at elevated temperatures for an extended period.[6] A common protocol involves incubating the solid support-bound oligonucleotide in a mixture of ammonium hydroxide and ethanol (B145695) (3:1, v/v) at 55°C for 16-17 hours.[5] While effective, this method can be time-consuming and may not be suitable for oligonucleotides containing sensitive modifications.

"Fast" Deprotection Strategies

To reduce the deprotection time and minimize potential side reactions, "fast" deprotection strategies have been developed. These typically involve the use of more labile protecting groups in conjunction with stronger amine bases for deprotection.

A widely used fast deprotection reagent is a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (1:1, v/v), commonly known as AMA.[7] When using standard protecting groups like iBu for guanine, deprotection with AMA can significantly shorten the required time compared to ammonium hydroxide alone.

For even faster deprotection, "ultra-fast" protecting groups are employed, such as acetyl (Ac) for cytosine and dimethylformamidine (dmf) for guanine.[6] While iBu is not considered an "ultra-fast" protecting group, it can be used in combination with faster-deprotecting groups for other bases to optimize the overall deprotection time.[7]

Comparative Analysis of Exocyclic Amine Protecting Groups

The choice of protecting group for the exocyclic amines is a critical decision in planning an RNA synthesis. The following table summarizes the properties of the isobutyryl group in comparison to other commonly used protecting groups.

| Protecting Group | Nucleobase(s) | Deprotection Conditions | Relative Deprotection Rate | Advantages | Disadvantages |

| Isobutyryl (iBu) | Guanine, Adenine, Cytosine | Ammonium hydroxide, 55°C, 16-17h | Slow | High stability during synthesis | Harsh deprotection conditions, slow |

| Benzoyl (Bz) | Adenine, Cytosine | Ammonium hydroxide, 55°C, ~8h | Moderate | Good stability | Slower than "fast" groups |

| Acetyl (Ac) | Cytosine | AMA, 65°C, 10 min | Very Fast | Enables ultra-fast deprotection | Less stable than iBu or Bz |

| Phenoxyacetyl (Pac) | Adenine, Guanine | Ammonium hydroxide, RT, 2-4h | Fast | Mild deprotection conditions | More expensive than standard groups |

| Dimethylformamidine (dmf) | Guanine, Adenine | AMA, 65°C, 10 min | Very Fast | Enables ultra-fast deprotection | Can be less stable during synthesis |

Experimental Protocols

Solid-Phase RNA Synthesis Cycle

The synthesis of RNA on an automated synthesizer follows a four-step cycle for each nucleotide addition:

-

Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed with an acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Coupling: The next phosphoramidite monomer, activated by a tetrazole or a similar activator, is coupled to the free 5'-hydroxyl group of the growing RNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired RNA sequence is assembled.

Standard iBu Deprotection and Cleavage from Solid Support

Materials:

-

Controlled-pore glass (CPG) solid support with synthesized RNA

-

Ammonium hydroxide, 28-30%

-

Ethanol, 200 proof

-

Sterile, nuclease-free water

-

Microcentrifuge tubes

Procedure:

-

Transfer the CPG support to a 2 mL screw-cap microcentrifuge tube.

-

Add 1.5 mL of a freshly prepared 3:1 (v/v) mixture of ammonium hydroxide and ethanol.

-

Seal the tube tightly and incubate at 55°C for 16 hours.

-

Allow the tube to cool to room temperature.

-

Centrifuge the tube to pellet the CPG support.

-

Carefully transfer the supernatant containing the deprotected RNA to a new sterile tube.

-

Evaporate the solution to dryness using a centrifugal vacuum concentrator.

-

The dried pellet contains the crude RNA with the 2'-hydroxyl protecting groups still attached.

Visualizing the Process: Diagrams

Chemical Structure of iBu-Protected Guanosine Phosphoramidite

References

- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

The Guardian of the Code: N-Benzoyl Protection of Guanosine in Synthetic Nucleic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and therapeutic development, the precise chemical synthesis of oligonucleotides is paramount. Guanosine (B1672433), a fundamental building block of RNA and DNA, presents unique challenges due to its reactive exocyclic amine group. To ensure the fidelity of oligonucleotide synthesis, this reactive site must be temporarily masked. The N-benzoyl (Bz) protecting group has long served as a reliable guardian for guanosine's exocyclic amine, preventing unwanted side reactions during the automated chemical synthesis of nucleic acids. This technical guide provides a comprehensive overview of the purpose, application, and experimental protocols associated with N-benzoyl protection of guanosine, offering valuable insights for professionals in nucleic acid research and drug development.

The Imperative for Protection: Why Guanosine Needs a Shield

During solid-phase oligonucleotide synthesis, the growing nucleic acid chain is subjected to a series of chemical reactions. The exocyclic amine (N2) of guanosine is nucleophilic and can react with the activated phosphoramidite (B1245037) monomers intended for the growing 5'-hydroxyl group. This can lead to undesired branching of the oligonucleotide chain, ultimately resulting in a complex mixture of products and a significantly reduced yield of the desired full-length oligonucleotide.

To circumvent this, the N2-amino group of guanosine is protected with a chemical moiety that is stable to the conditions of the synthesis cycle but can be cleanly removed during the final deprotection step. The benzoyl group is a widely used protecting group for this purpose.

The Role of N-Benzoyl Protection in Oligonucleotide Synthesis

The N-benzoyl group is introduced onto the guanosine nucleoside before it is converted into a phosphoramidite monomer, the building block for oligonucleotide synthesis. The presence of the benzoyl group renders the exocyclic amine non-nucleophilic, thereby preventing it from engaging in unwanted side reactions during the coupling steps of the synthesis.

This protection strategy is a key component of the widely adopted phosphoramidite method for DNA and RNA synthesis. The benzoyl group, along with protecting groups on other nucleobases and the phosphate (B84403) backbone, ensures the stepwise and controlled assembly of the oligonucleotide chain.

Quantitative Comparison of N-Acyl Protecting Groups for Guanosine

The choice of protecting group for guanosine's exocyclic amine is a critical parameter that influences the overall efficiency of oligonucleotide synthesis. Besides benzoyl (Bz), other commonly used protecting groups include isobutyryl (iBu) and phenoxyacetyl (PAC). The selection of a particular protecting group depends on the desired lability and the sensitivity of the final oligonucleotide to the deprotection conditions.

| Protecting Group | Structure | Relative Lability | Deprotection Conditions | Key Characteristics |

| Benzoyl (Bz) | C₆H₅CO- | Standard | Concentrated ammonium (B1175870) hydroxide (B78521), elevated temperature | Robust protection, suitable for standard DNA and RNA synthesis. |

| Isobutyryl (iBu) | (CH₃)₂CHCO- | Standard | Concentrated ammonium hydroxide, elevated temperature | Similar lability to benzoyl, widely used in commercial phosphoramidites. |

| Phenoxyacetyl (PAC) | C₆H₅OCH₂CO- | Labile | Dilute or gaseous ammonia, room temperature | "Fast" deprotection, suitable for sensitive oligonucleotides. |

Table 1: Comparison of Common N-Acyl Protecting Groups for Guanosine. This table summarizes the key features of benzoyl, isobutyryl, and phenoxyacetyl protecting groups, highlighting their relative lability and typical deprotection conditions.

The following table provides a quantitative comparison of the deprotection half-lives for these protecting groups under various conditions. This data is crucial for optimizing the final deprotection step to ensure complete removal of the protecting groups without degrading the synthesized oligonucleotide.

| Protecting Group on Deoxyguanosine (dG) | Deprotection Reagent | Temperature (°C) | Half-life (t₁/₂) |

| N-Benzoyl (dGBz) | Aqueous Methylamine (B109427) | 25 | ~ 2 hours |

| Ethanolic Ammonia | 25 | > 48 hours | |

| N-Isobutyryl (dGiBu) | Aqueous Methylamine | 25 | ~ 1 hour |

| Ethanolic Ammonia | 25 | ~ 24 hours | |

| N-Phenoxyacetyl (dGPAC) | Aqueous Methylamine | 25 | < 1 minute |

| Ethanolic Ammonia | 25 | ~ 7 minutes |

Table 2: Quantitative Deprotection Data for N-Acyl Protected Deoxyguanosine. This table presents the half-lives for the removal of benzoyl, isobutyryl, and phenoxyacetyl protecting groups from deoxyguanosine under different basic conditions. The data illustrates the significantly higher lability of the phenoxyacetyl group compared to the standard benzoyl and isobutyryl groups.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving N-benzoyl protection of guanosine.

Protocol 1: N2-Benzoylation of Guanosine via the Transient Protection Method

The "transient protection" method is a widely used one-pot procedure for the N-acylation of nucleosides. It involves the temporary silylation of the hydroxyl groups, which enhances the solubility of the nucleoside in organic solvents and directs the acylation to the exocyclic amino group.

Materials:

-

Guanosine

-

Anhydrous Pyridine (B92270)

-

Chlorotrimethylsilane (B32843) (TMSCl)

-

Benzoyl Chloride (BzCl)

-

Ice-cold water

-

Ammonium Hydroxide (concentrated)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Drying: Co-evaporate guanosine with anhydrous pyridine (3 x 5 mL) to remove residual water and dissolve in anhydrous pyridine (20 mL per 1 g of guanosine).

-

Transient Silylation: Cool the solution to 0 °C in an ice bath. Add chlorotrimethylsilane (4 equivalents) dropwise with stirring under an inert atmosphere (e.g., argon or nitrogen). Allow the reaction to warm to room temperature and stir for 2-3 hours. This step forms persilylated guanosine.

-

Benzoylation: Cool the reaction mixture back to 0 °C. Add benzoyl chloride (1.5 equivalents) dropwise. Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Hydrolysis of Silyl (B83357) Ethers: After the reaction is complete, cool the mixture to 0 °C and slowly add ice-cold water (10 mL) to quench the reaction and hydrolyze the silyl ethers.

-

Ammonia Treatment: Add concentrated ammonium hydroxide (20 mL) and stir the mixture at room temperature for 1-2 hours to hydrolyze any O-benzoyl esters that may have formed.

-

Work-up and Purification: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with dichloromethane. The aqueous layer contains the desired N2-benzoylguanosine. Purify the product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Deprotection of N-Benzoyl Group from a Synthesized Oligonucleotide

At the completion of solid-phase oligonucleotide synthesis, the N-benzoyl groups, along with other protecting groups, must be removed to yield the functional nucleic acid. A common and effective method involves treatment with a mixture of ammonium hydroxide and methylamine (AMA).

Materials:

-

Oligonucleotide synthesis column containing the synthesized oligonucleotide on solid support

-

Ammonium hydroxide (concentrated, ~30%)

-

Methylamine solution (40% in water)

-

Sterile, nuclease-free water

-

Microcentrifuge tubes

-

Heating block or water bath

Procedure:

-

Preparation of AMA solution: In a fume hood, prepare the AMA deprotection solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Prepare this solution fresh.

-

Cleavage and Deprotection:

-

Extrude the solid support from the synthesis column into a 2 mL microcentrifuge tube.

-

Add 1 mL of the freshly prepared AMA solution to the tube.

-

Seal the tube tightly and place it in a heating block or water bath set to 65 °C for 10-15 minutes. This step cleaves the oligonucleotide from the solid support and removes the benzoyl and other base-labile protecting groups.[1][2]

-

-

Recovery of the Oligonucleotide:

-

After heating, cool the tube on ice.

-

Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new sterile microcentrifuge tube.

-

Wash the solid support with 0.5 mL of sterile water and combine the wash with the supernatant.

-

-

Solvent Removal: Evaporate the AMA solution to dryness using a vacuum concentrator.

-

Further Processing: The resulting pellet of the crude deprotected oligonucleotide can be resuspended in sterile water for analysis by HPLC or PAGE, and subsequently purified as required.

Visualizing the Workflow and Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the key processes involving N-benzoyl protection of guanosine.

Figure 1. N2-Benzoylation of Guanosine via Transient Protection.

Figure 2. Role of N-Bz-Guanosine in the Synthesis Cycle.

Figure 3. Post-Synthesis Deprotection Workflow.

Conclusion

The N-benzoyl protection of guanosine is a cornerstone of modern oligonucleotide synthesis, enabling the production of high-fidelity DNA and RNA sequences for a wide range of research and therapeutic applications. Understanding the rationale behind this protective strategy, along with the quantitative aspects of its removal and the detailed experimental protocols, is essential for any scientist working in the field of nucleic acid chemistry. The robust nature of the benzoyl group, combined with well-established methods for its introduction and removal, ensures its continued importance in the synthesis of custom oligonucleotides that drive innovation in molecular biology and drug development.

References

The Gatekeepers of RNA Synthesis: A Technical Guide to Silyl Protection in Ribonucleosides

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of the 2'-hydroxyl group of ribonucleosides is a cornerstone of modern solid-phase RNA synthesis, a critical technology in the development of RNA-based therapeutics and research tools. Among the various strategies, silyl (B83357) ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, have become a mainstay due to their relative stability during oligonucleotide synthesis and their selective removal under mild conditions. This technical guide provides an in-depth exploration of the mechanism of silyl protection in ribonucleosides, offering detailed experimental protocols and quantitative data to inform and guide researchers in this exacting field.

The Mechanism of Silyl Protection: A Tale of Steric Hindrance and Regioselectivity

The primary challenge in ribonucleoside protection lies in differentiating between the chemically similar 2'- and 3'-hydroxyl groups. The regioselective silylation of the 2'-hydroxyl is paramount for the subsequent phosphoramidite (B1245037) chemistry used in RNA synthesis. The mechanism of silylation generally proceeds via a nucleophilic attack of a hydroxyl group on the silicon atom of a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl), typically in the presence of a base catalyst.

The regioselectivity of this reaction is governed by a delicate interplay of steric and electronic factors. The 2'-hydroxyl group is generally more sterically accessible than the 3'-hydroxyl group, making it the kinetically favored site of silylation. However, the 3'-silylated product is often the thermodynamically more stable isomer. Consequently, reaction conditions such as temperature, solvent, and the choice of catalyst can be fine-tuned to favor the desired 2'-O-silylated product. Silyl group migration between the 2' and 3' positions can also occur, particularly under basic or protic conditions, and must be carefully controlled.[1]

Several catalytic systems have been developed to enhance the regioselectivity of 2'-silylation. Silver nitrate (B79036) (AgNO₃) is a commonly used catalyst that is believed to coordinate with the silylating agent, increasing its reactivity and favoring attack at the less hindered 2'-position.[2] More recently, organocatalysts have been developed that can achieve high 2'-selectivity, avoiding the need for heavy metal catalysts.[3]

Key Silyl Protecting Groups: A Comparative Overview

While TBDMS is the most prevalent silyl protecting group for the 2'-hydroxyl, several alternatives have been developed to address some of its limitations, such as silyl migration and the need for fluoride-based deprotection which can be harsh on the final RNA oligonucleotide.

| Protecting Group | Abbreviation | Key Features | Deprotection Conditions |

| tert-Butyldimethylsilyl | TBDMS/TBS | Widely used, good stability. | Fluoride (B91410) source (e.g., TBAF, Et₃N·3HF).[4][5] |

| Triisopropylsilyloxymethyl | TOM | Reduced steric hindrance during coupling, stable to migration. | Fluoride source (e.g., TBAF).[6][7][8] |

| 5'-silyl-2'-acetoxy ethyl orthoester | 2'-ACE | Fast coupling rates, high yields, mild acid deprotection. | Mildly acidic aqueous buffer (pH 3.8).[9][10][11][12][13][14] |

Experimental Protocols

Regioselective 2'-O-Silylation of N-Acyl-5'-O-DMT-Ribonucleosides with TBDMS-Cl and AgNO₃

This protocol describes a common method for the selective protection of the 2'-hydroxyl group of a ribonucleoside that has been previously protected at the 5'-hydroxyl with a dimethoxytrityl (DMT) group and on the nucleobase with an acyl group.

Materials:

-

N-acyl-5'-O-DMT-ribonucleoside

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Silver nitrate (AgNO₃)

-

Pyridine (B92270) (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dry the N-acyl-5'-O-DMT-ribonucleoside by co-evaporation with anhydrous pyridine (3x) and dissolve in anhydrous pyridine.

-

Add AgNO₃ (1.5 equivalents) to the solution and stir in the dark at room temperature for 30 minutes.

-

Add TBDMS-Cl (1.5 equivalents) dissolved in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Dilute the mixture with DCM and filter through a pad of celite to remove silver salts.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM) to separate the 2'-O-TBDMS isomer from the 3'-O-TBDMS isomer and any unreacted starting material. The 2'-isomer typically has a higher Rf value than the 3'-isomer.[2]

Deprotection of 2'-O-TBDMS Group using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines the removal of the TBDMS protecting group from a fully assembled and purified RNA oligonucleotide.

Materials:

-

2'-O-TBDMS protected RNA oligonucleotide

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Triethylammonium acetate (B1210297) (TEAA) buffer

-

Size-exclusion chromatography media (e.g., Sephadex G-25)

Procedure:

-

Dissolve the purified 2'-O-TBDMS protected RNA oligonucleotide in the 1 M TBAF in THF solution.

-

Incubate the reaction at room temperature for 12-24 hours. The exact time may vary depending on the sequence and length of the RNA.

-

Quench the reaction by adding an equal volume of TEAA buffer.

-

Desalt the deprotected RNA oligonucleotide using a size-exclusion chromatography column (e.g., NAP-25 column) equilibrated with nuclease-free water.

-

Lyophilize the collected fractions containing the RNA to obtain the final product.

Quantitative Data on Silylation Reactions

The efficiency and regioselectivity of silylation are critical for the successful synthesis of RNA. The following table summarizes representative data from the literature.

| Ribonucleoside | Silylating Agent | Catalyst/Conditions | 2':3' Ratio | Yield (%) | Reference |

| N⁶-Benzoyl-5'-O-DMT-Adenosine | TBDMS-Cl | AgNO₃, Pyridine/THF | >95:5 | ~85 | [3] |

| N⁴-Acetyl-5'-O-DMT-Cytidine | TBDMS-Cl | AgNO₃, Pyridine/THF | >95:5 | ~90 | [3] |

| N²-Isobutyryl-5'-O-DMT-Guanosine | TBDMS-Cl | AgNO₃, Pyridine/THF | ~97:3 | ~75 | [15] |

| 5'-O-DMT-Uridine | TBDMS-Cl | Organic Catalyst (10 mol%) | >98:2 | ~93 | [3] |

| N-acetylated, 5'-O-DMT-ribonucleosides | TOM-Cl | Dibutyltin dichloride | High | >98 (coupling) | [6][7] |

| Various | 2'-ACE phosphoramidites | Standard automated synthesis | N/A | >99 (coupling) | [9][10] |

Experimental and Logical Workflows

The overall process of preparing a ribonucleoside for RNA synthesis involves several key steps, from the initial protection of the nucleoside to the final phosphoramidite suitable for automated synthesis.

The deprotection of the synthesized RNA oligonucleotide is a multi-step process that requires careful execution to ensure the integrity of the final product.

Conclusion

The silyl protection of ribonucleosides is a mature and robust technology that has enabled the routine synthesis of RNA oligonucleotides for a wide range of applications. The choice of silyl protecting group and the optimization of reaction conditions for both protection and deprotection are critical for achieving high yields and purity of the final RNA product. This guide has provided a comprehensive overview of the mechanisms, protocols, and quantitative data associated with this essential aspect of RNA chemistry, aiming to empower researchers in their pursuit of novel RNA-based discoveries and therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. glenresearch.com [glenresearch.com]

- 6. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. [sonar.ch]

- 7. researchgate.net [researchgate.net]

- 8. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 10. The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry | Technology Networks [technologynetworks.com]

- 11. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. horizondiscovery.com [horizondiscovery.com]

- 15. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Protected Guanosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization and structural elucidation of protected guanosine (B1672433) derivatives. Protecting groups are essential in the chemical synthesis of oligonucleotides and other guanosine-based therapeutics, making robust analytical verification a critical step in research and development. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction to Spectroscopic Verification

The synthesis of modified nucleosides, particularly for RNA and DNA synthesis, requires the strategic application of protecting groups to prevent unwanted side reactions at reactive sites on the guanine (B1146940) base and the ribose sugar. Common protecting groups include acyl groups (e.g., isobutyryl, acetyl) for the exocyclic amine, silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)) for the hydroxyl functions of the ribose, and dimethoxytrityl (DMT) for the 5'-hydroxyl group.

Spectroscopic analysis provides the definitive proof of structure, confirming the successful installation of these groups, verifying regioselectivity, and ensuring the purity of the final compound. Each technique offers a unique window into the molecular structure, and a combination of methods is typically employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of protected guanosine derivatives in solution. It provides detailed information about the carbon-hydrogen framework, the local chemical environment of specific nuclei, and stereochemical relationships.

Experimental Protocol (General)

-

Sample Preparation : Dissolve 5-10 mg of the purified guanosine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[1][2] The choice of solvent depends on the solubility of the compound.

-

Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.[1]

-

Data Acquisition : Acquire spectra on a high-field NMR spectrometer (e.g., 300-500 MHz or higher).[1][3] Standard experiments include:

-

¹H NMR : Provides information on the number, environment, and coupling of protons.

-

¹³C NMR : Identifies the chemical environment of each carbon atom in the molecule.[1][4]

-

2D NMR (COSY, HSQC) : Used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the assignment of complex spectra.[1]

-

¹⁵N NMR : Can be used to directly probe the nitrogen atoms of the guanine ring, which is particularly useful for identifying sites of protection or modification on the base itself.[3][4][5]

-

³¹P NMR : Essential for analyzing guanosine phosphoramidites, a key class of derivatives used in oligonucleotide synthesis.[1]

-

Data Interpretation and Presentation

The introduction of protecting groups induces characteristic shifts in the NMR spectra. For instance, acylation of the N²-amino group causes a downfield shift of the H8 proton, while silylation of the 2'-hydroxyl group significantly affects the chemical shifts of the H1', H2', and H3' ribose protons. These shifts are invaluable for confirming the success and regioselectivity of protection reactions.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Guanosine Derivatives in DMSO-d₆

| Proton | Unprotected Guanosine | N²-acetyl-guanosine[3] | 5'-O-DMT-2'-O-TOM-guanosine derivative[1] |

| H8 | ~8.0 | 8.26 | 8.59 |

| H1' | ~5.8 | 5.80 | 6.19 |

| NH (Guanine) | ~10.6 | 11.71 | 11.2 |

| NH₂ (Acyl) | N/A | 12.04 | N/A |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Guanosine Derivatives

| Carbon | N²-acetyl-guanosine (DMSO-d₆)[4] | 3',5'-O-di-tert-butylsilylene-2'-O-TBS-guanosine derivative (CDCl₃)[4] |

| C8 | 137.7 | 136.8 |

| C6 | 157.4 | 155.6 |

| C5 | 120.3 | 121.8 |

| C4 | 148.5 | 147.7 |

| C2 | 154.8 | 147.5 |

| C1' | 86.7 | 91.6 |

| C=O (Acyl) | 170.8 | N/A |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of the protected guanosine derivative and, through fragmentation analysis, verifying its structure. It is highly sensitive, requiring only a small amount of sample.

Experimental Protocol (General for LC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (typically in the low µM to nM range) in a solvent compatible with the chromatography system, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid.[6]

-

Chromatographic Separation : Inject the sample into a liquid chromatography system (e.g., nano-HPLC) to separate the target compound from impurities.[6] The separation is typically achieved using a C18 reversed-phase column with a gradient of increasing organic solvent.[6]

-

Ionization : The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common method for nucleoside derivatives.

-

Mass Analysis : The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometers like Orbitrap or Time-of-Flight (TOF) analyzers provide highly accurate mass measurements, allowing for the determination of the elemental composition.[7]

-

Tandem MS (MS/MS) : To confirm the structure, the parent ion of the protected guanosine is selected and fragmented via collision-induced dissociation (CID). The resulting fragment ions provide information about the different components of the molecule, such as the loss of a protecting group or cleavage of the glycosidic bond.[7]

Data Interpretation and Presentation

The primary piece of data from MS is the accurate molecular weight of the protected derivative. MS/MS analysis provides structural confirmation. For example, a common fragmentation pathway is the neutral loss of the ribose sugar, resulting in a fragment ion corresponding to the protected guanine base. The masses of protecting groups are also readily identified.

Table 3: Common Protecting Groups and Their Monoisotopic Mass Increase (Δm/z)

| Protecting Group | Abbreviation | Chemical Formula | Δm/z (Da) |

| Acetyl | Ac | C₂H₂O | 42.0106 |

| Isobutyryl | iBu | C₄H₆O | 70.0419 |

| tert-Butyldimethylsilyl | TBDMS/TBS | C₆H₁₄Si | 114.0865 |

| 4,4'-Dimethoxytrityl | DMT | C₂₁H₁₉O₂ | 303.1385 |

| Triisopropylsilyl | TIPS | C₉H₂₀Si | 156.1334 |

| tert-Butyloxycarbonyl | Boc | C₅H₈O₂ | 100.0524 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and simple method used to confirm the presence of the purine (B94841) chromophore and to quantify the concentration of the guanosine derivative. The guanine base has a characteristic absorption profile that is subtly altered by the addition of protecting groups.

Experimental Protocol

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or an appropriate buffer).

-

Data Acquisition : Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the sample from approximately 200 to 400 nm.

-

Analysis : Identify the wavelength of maximum absorbance (λₘₐₓ).

Data Interpretation and Presentation

Unprotected guanosine in neutral solution typically exhibits a λₘₐₓ around 252 nm with a shoulder at ~270 nm.[8] N-acylation of the guanine base often results in a slight red shift (shift to longer wavelength) of the primary absorption peak and the appearance of a more pronounced shoulder.[3][4]

Table 4: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Guanosine Derivatives

| Compound | λₘₐₓ (nm) | Shoulder (nm) | Reference |

| Guanosine | ~252 | ~270 | [8] |

| N-acetylguanosine | 259 | 279 | [3] |

| N-phenoxyacetyl-guanosine derivative | 260 | 276 | [4] |

| 5′-[p-(Fluorosulfonyl)benzoyl] Guanosine | 240 | 252, 275 | [8] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is particularly useful for identifying the successful addition of protecting groups that contain characteristic bonds, such as the carbonyl (C=O) group in acyl protectors or Si-O bonds in silyl ethers.

Experimental Protocol

-

Sample Preparation : For solid samples, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder.[9] The mixture is then pressed into a thin, transparent disk.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Data Interpretation and Presentation

The FTIR spectrum of unprotected guanine shows characteristic peaks for N-H stretching (in the 3300-3100 cm⁻¹ region), C=O stretching (~1700 cm⁻¹), and various C=N, C=C, and N-H bending vibrations in the fingerprint region (1600-600 cm⁻¹).[10][11] The introduction of protecting groups adds new, identifiable peaks to the spectrum.

Table 5: Characteristic FTIR Vibrational Frequencies (cm⁻¹) for Guanosine and Protecting Groups

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Notes |

| N-H (Guanine) | Stretch | 3300 - 3100 | Broad absorption, characteristic of H-bonding[10] |

| C=O (Guanine Ring) | Stretch | ~1695 | Strong peak in guanine[11] |

| C=O (Acyl Protector) | Stretch | 1750 - 1700 | A new, strong peak confirming acylation. |

| C-N (Guanine Ring) | Stretch | ~1300 | [12] |

| Si-O-C (Silyl Ether) | Stretch | 1100 - 1000 | Confirms silylation of hydroxyl groups. |

| C-H (Aliphatic) | Stretch | 2960 - 2850 | Present in silyl and other alkyl-containing groups. |

Visualized Workflows and Relationships

General Analytical Workflow

The following diagram illustrates the typical workflow for the synthesis and structural verification of a protected guanosine derivative.

Caption: General workflow from synthesis to spectroscopic verification.

Spectroscopic Interrogation of Molecular Structure

This diagram shows which parts of a protected guanosine molecule are primarily analyzed by each spectroscopic technique.

Caption: How different spectroscopic methods probe the molecular structure.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective [9‐15N] Guanosine for Nuclear Magnetic Resonance Studies of Large Ribonucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MASS SPECTROMETRIC IDENTIFICATION OF PHOSPHORYLATION SITES IN GUANYLYL CYCLASE A AND B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Guanine [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

stability of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine phosphoramidite

An In-depth Technical Guide to the Stability of 5'-O-DMT-2'-O-iBu-N²-iBu-Guanosine Phosphoramidite (B1245037)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The requested chemical name, 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine phosphoramidite, likely contains a typographical error. Standard chemical synthesis of modified guanosine (B1672433) phosphoramidites utilizes an isobutyryl (iBu) protecting group for the exocyclic amine (N²), not a benzoyl (Bz) group, which is more common for adenosine (B11128) or cytidine. This guide will, therefore, address the stability of 5'-O-DMT-2'-O-isobutyryl-N²-isobutyryl-Guanosine 3'-CE phosphoramidite . While specific quantitative stability data for this exact molecule is not extensively published, this guide synthesizes information from closely related 2'-O-modified RNA phosphoramidites to provide a comprehensive overview of its expected stability, handling, and degradation pathways.

Executive Summary

5'-O-DMT-2'-O-isobutyryl-N²-isobutyryl-Guanosine phosphoramidite is a specialized building block for the synthesis of modified RNA oligonucleotides. Modifications at the 2' position of the ribose are crucial for enhancing nuclease resistance and thermal stability of the resulting RNA duplexes, which is of significant interest in the development of therapeutic oligonucleotides.[1] The stability of the phosphoramidite monomer itself is a critical factor for the successful synthesis of high-purity, full-length oligonucleotides.[2] Like all phosphoramidites, this molecule is sensitive to moisture and oxidation. Guanosine phosphoramidites are particularly noted for their lower stability compared to other nucleoside phosphoramidites. Proper storage and handling under anhydrous and inert conditions are paramount to prevent degradation and ensure high coupling efficiencies during solid-phase synthesis.

Chemical Structure and Properties

-

Systematic Name: 5'-O-(4,4'-dimethoxytrityl)-N²-isobutyryl-2'-O-isobutyryl-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

-

Key Protective Groups:

-

5'-OH: Dimethoxytrityl (DMT) - An acid-labile group that allows for monitoring of synthesis efficiency and is removed at the beginning of each coupling cycle.

-

N² (exocyclic amine): Isobutyryl (iBu) - A base-labile group that protects the guanine (B1146940) base during synthesis.

-

2'-OH: Isobutyryl (iBu) - A base-labile group that provides the desired modification to the sugar backbone. The stability of this group is crucial to prevent chain cleavage during synthesis.[3]

-

3'-Phosphorus: Diisopropylamino and 2-Cyanoethyl (CE) - The phosphoramidite moiety is activated for coupling, and the CE group is a base-labile phosphate (B84403) protection.

-

Stability Profile

The stability of phosphoramidites is influenced by several factors, including the nucleobase, protecting groups, temperature, and exposure to atmospheric conditions.

Solid-State Stability

When stored as a dry powder or lyophilized solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, 5'-O-DMT-2'-O-iBu-N²-iBu-Guanosine phosphoramidite is expected to have a shelf life of several months to years. The key is to minimize exposure to moisture and oxygen.

Solution Stability

Phosphoramidites are significantly less stable in solution, typically in anhydrous acetonitrile (B52724) on an automated synthesizer. Guanosine phosphoramidites are particularly susceptible to degradation in solution. While specific data for the 2'-O-iBu variant is unavailable, studies on analogous deoxyguanosine phosphoramidites show significant degradation over a few days at room temperature. The stability in solution is a critical parameter as it directly impacts the coupling efficiency during oligonucleotide synthesis.

Table 1: General Stability of Phosphoramidites under Various Conditions

| Condition | Form | Atmosphere | Temperature | Expected Stability | Primary Degradation Pathways |

| Long-term Storage | Dry Powder/Oil | Inert (Argon/Nitrogen) | -20°C | ≥ 4 years[4] | Minimal; slow oxidation if seal is compromised |

| On-Synthesizer | In Anhydrous Acetonitrile | Inert (Argon/Helium) | Room Temperature | 2-3 days | Hydrolysis, Oxidation, P(III) to P(V) side reactions |

| Exposure to Air | Dry Powder/Oil | Ambient | Room Temperature | Minutes to Hours | Rapid hydrolysis and oxidation |

Note: Data is generalized from various phosphoramidites. Specific stability of the title compound may vary.

Degradation Pathways

The primary degradation pathways for phosphoramidites involve hydrolysis and oxidation. For 2'-O-protected RNA phosphoramidites, additional degradation routes related to the 2'-protecting group are also a concern.

Hydrolysis

Exposure to moisture leads to the hydrolysis of the phosphoramidite moiety to the corresponding H-phosphonate. This reaction is catalyzed by mild acids. The resulting H-phosphonate is unreactive under standard coupling conditions and acts as a chain terminator during synthesis.

Oxidation

The trivalent phosphorus (P(III)) atom in the phosphoramidite is susceptible to oxidation to the pentavalent state (P(V)). This can occur in the presence of trace amounts of oxygen. The resulting phosphate triester is not active in the coupling reaction.

2'-Protecting Group Migration and Loss

For 2'-O-acylated ribonucleosides, there is a potential for acyl migration between the 2' and 3' hydroxyl groups. During phosphitylation, this can lead to the formation of the undesired 2'-phosphoramidite isomer, which in turn results in the formation of unnatural 2'-5' internucleotide linkages in the final oligonucleotide.[5] Furthermore, premature loss of the 2'-O-isobutyryl group during synthesis would expose the 2'-hydroxyl, which can lead to cleavage of the phosphodiester backbone under the basic conditions of deprotection.[3]

Diagram 1: Key Degradation Pathways

A flowchart illustrating the main degradation routes for the phosphoramidite.

Caption: Primary degradation routes for phosphoramidites leading to inactive species.

Experimental Protocols

Recommended Storage and Handling

-

Storage: Store the phosphoramidite as a solid in a desiccator under a positive pressure of an inert gas like argon at -20°C.[6] Avoid using frost-free freezers, as their temperature cycling can introduce moisture.[7]

-

Handling: Before use, allow the vial to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid. All manipulations, including weighing and dissolution, should be performed under anhydrous conditions, preferably in a glove box or using syringe techniques with dry solvents.[8]

-

Solvent: Use only high-quality, anhydrous acetonitrile (<30 ppm water) for dissolution. The use of molecular sieves to maintain solvent dryness is recommended.

Preparation of Phosphoramidite Solution for Synthesis

-

Ensure the phosphoramidite vial is at ambient temperature.

-

Using a syringe that has been dried in an oven and cooled in a desiccator, transfer the required volume of anhydrous acetonitrile into the vial.

-

Gently swirl the vial to ensure complete dissolution. Some phosphoramidites, especially modified ones, may be oils or glasses and can take several minutes to dissolve completely.[8]

-

Once dissolved, transfer the solution to the appropriate reservoir on the DNA/RNA synthesizer.

-

It is recommended to use freshly prepared solutions for synthesis to achieve the highest coupling efficiencies.

Diagram 2: Workflow for Handling and Preparation

A simple workflow for the correct handling and preparation of phosphoramidite solutions.

Caption: Recommended workflow for preparing phosphoramidite solutions for synthesis.

Conclusion

The stability of 5'-O-DMT-2'-O-iBu-N²-iBu-Guanosine phosphoramidite is a critical parameter that dictates the success of modified oligonucleotide synthesis. While inherently less stable than other nucleoside phosphoramidites, particularly in solution, its degradation can be effectively managed through strict adherence to anhydrous storage and handling protocols. By minimizing exposure to water and oxygen, researchers can maintain the integrity of the phosphoramidite, leading to high coupling efficiencies and the successful synthesis of high-quality, 2'-O-isobutyryl modified RNA oligonucleotides for various research and therapeutic applications.

References

- 1. 2'-Modified Phosphoramidites | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. blog.entegris.com [blog.entegris.com]

- 3. glenresearch.com [glenresearch.com]

- 4. caymanchem.com [caymanchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 5'-O-DMT-2�-MOE-N2-Isobutyryl-Guanosine-CE Phosphoramidite, 251647-55-9 | BroadPharm [broadpharm.com]

- 7. Mouse IgG2a Kappa Isotype Control | Recombinant, in vivo Grade - Syd Labs [sydlabs.com]

- 8. glenresearch.com [glenresearch.com]

Solubility of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine in Acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solubility Data

Direct quantitative measurements for the solubility of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine in acetonitrile (B52724) are not extensively published. However, the context of its primary application—solid-phase oligonucleotide synthesis—necessitates its solubility in this solvent. Acetonitrile is the standard solvent used to dissolve phosphoramidite (B1245037) monomers for the coupling step in this synthetic process.[1]

A product data sheet for a structurally similar compound, 5'-DMT-2'-O-TBDMS-guanosine (N-iBu), explicitly states that it is "Soluble in acetonitrile".[] This, combined with the widespread use of acetonitrile as the solvent for phosphoramidites during oligonucleotide synthesis, provides strong qualitative evidence for the solubility of this compound in acetonitrile.

Table 1: Qualitative Solubility of Modified Guanosine Analogs in Acetonitrile

| Compound | Solvent | Solubility | Source |

| This compound | Acetonitrile | Implied soluble for synthesis | [1] |

| 5'-DMT-2'-O-TBDMS-guanosine (N-iBu) | Acetonitrile | Soluble | [] |

| N2-Isobutyryl Guanosine | Acetonitrile | Soluble | [3] |

Experimental Protocol for Dissolution

The following protocol outlines a standard procedure for dissolving this compound in acetonitrile for applications such as oligonucleotide synthesis.

Materials:

-

This compound

-

Anhydrous acetonitrile

-

Inert gas (Argon or Nitrogen)

-

Dry glassware (vial with a septum-lined cap)

-

Syringes and needles

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to prevent moisture contamination.

-

Weighing: Accurately weigh the required amount of this compound in the dry vial under an inert atmosphere.

-

Solvent Addition: Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to the vial. The target concentration will depend on the specific requirements of the subsequent application (e.g., standard concentrations for oligonucleotide synthesizers are typically around 0.1 M).

-

Dissolution: Gently agitate the vial at room temperature. If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure complete dissolution.

-

Storage: Store the resulting solution under an inert atmosphere and protected from light. For short-term storage, 4°C is recommended, while for longer-term storage, -20°C is advisable.[4][5][6]

Application in Oligonucleotide Synthesis

The solubility of protected nucleosides like this compound in acetonitrile is fundamental to the phosphoramidite method of oligonucleotide synthesis.[7][8] This automated, cyclic process involves four main steps for each nucleotide addition: deblocking, coupling, capping, and oxidation.[8][9] The dissolved phosphoramidite is introduced during the coupling step.

Workflow of Phosphoramidite Coupling in Oligonucleotide Synthesis

Caption: Workflow of the coupling step in phosphoramidite-based oligonucleotide synthesis.